beta-Sanshool

Description

Overview of the Zanthoxylum Genus and Alkylamide Content

The Zanthoxylum genus, belonging to the Rutaceae family, comprises shrubs and trees found in tropical and subtropical regions across Asia, the Americas, and Africa. mdpi.com Various parts of these plants, particularly the pericarp of the fruit, have been utilized for centuries in traditional medicine and as culinary spices. rsc.orgrsc.org A defining feature of the Zanthoxylum genus is its production of a rich diversity of alkylamides, with sanshools being the most prominent. researchgate.netrsc.org

These compounds are responsible for the well-known tingling and numbing sensation associated with Sichuan pepper, which is derived from the pericarps of species like Zanthoxylum bungeanum and Zanthoxylum schinifolium. rsc.orgresearchgate.net The alkylamide profile can vary significantly between different Zanthoxylum species, leading to a range of sensory experiences and biological activities. mdpi.com Besides beta-sanshool, other related compounds found in this genus include hydroxy-α-sanshool, hydroxy-β-sanshool, and gamma-sanshool (B1238959). nih.gov

Academic Significance of this compound Research within Natural Products Chemistry and Chemical Biology

The unique properties of this compound and its analogs have made them subjects of considerable academic and industrial interest. rsc.org In the field of natural products chemistry, the focus has been on the isolation, structural elucidation, and synthesis of these complex molecules. researchgate.netrsc.org The presence of multiple double bonds with specific stereochemistry presents a significant synthetic challenge, driving innovation in organic synthesis methodologies. researchgate.net

From a chemical biology perspective, sanshools serve as valuable molecular probes to investigate sensory perception and neuronal pathways. rsc.orgbiosynth.com Their ability to interact with specific ion channels, such as certain types of transient receptor potential (TRP) channels and tandem pore domain potassium channels, provides researchers with tools to study the mechanisms underlying touch, pain, and chemesthesis (chemically induced sensations). biosynth.comwikipedia.org Research into compounds like hydroxy-β-sanshool has explored their effects on sensory perception and their potential to modulate neural activity, making them useful in neurobiological studies. biosynth.comresearchgate.net The diverse biological activities, including antioxidant and anti-inflammatory properties, further expand their significance and potential applications in biomedical research. nih.govontosight.ai

Compound Data Tables

The following tables provide structured data on this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | nih.gov |

| Molecular Formula | C₁₆H₂₅NO | nih.gov |

| Molecular Weight | 247.38 g/mol | nih.gov |

| CAS Number | 10076-00-3 | chemicalbook.com |

| Appearance | Not specified in sources | |

| Solubility | Practically insoluble in water (0.072 g/L at 25 °C) | chemblink.com |

Table 2: Related Sanshool Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics/Reported Occurrence |

| Hydroxy-α-sanshool | C₁₆H₂₅NO₂ | 263.381 | Found in Zanthoxylum species; responsible for numbing and tingling sensation. wikipedia.org |

| Hydroxy-β-sanshool | C₁₆H₂₅NO₂ | 263.37 | Bioactive compound from Zanthoxylum bungeanum and Zanthoxylum piperitum; activates TRPV1 and TRPA1 channels. biosynth.comnih.gov |

| Gamma-Sanshool | C₁₆H₂₅NO | 247.38 | Isolated from Zanthoxylum piperitum; exhibits inhibitory activity against human ACAT-1 and -2. |

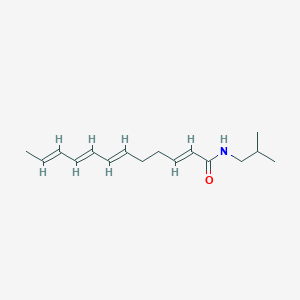

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

(2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ |

InChI Key |

SBXYHCVXUCYYJT-UMYNZBAMSA-N |

SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C |

Isomeric SMILES |

C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C |

Synonyms |

alpha-sanshool beta-sanshool gamma-sanshool sanshool |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Characterization Methodologies

Botanical Sources and Distribution of Beta-Sanshool

This compound is naturally present in several species within the Zanthoxylum genus, a group of plants distributed across Asia, the Americas, and Africa. The primary botanical sources of this compound are the pericarps of the fruits of these plants. Notably, this compound is a key component in Zanthoxylum piperitum (Japanese pepper) and Zanthoxylum bungeanum (Sichuan pepper), which are widely used as spices in East Asian cuisine. Its presence has also been reported in other species such as Zanthoxylum armatum. The concentration of this compound can vary between different species and even within the same species depending on the geographical origin, harvest time, and processing methods.

Advanced Isolation and Purification Techniques

The extraction and purification of this compound from its natural sources involve sophisticated methodologies aimed at achieving high purity for analytical and research purposes.

Chromatographic Methodologies for this compound Separation

Due to the presence of multiple structurally similar alkylamides in Zanthoxylum extracts, advanced chromatographic techniques are essential for the effective separation of this compound.

Countercurrent Chromatography (CCC): This technique has proven to be a powerful tool for the separation of sanshools. A study successfully employed high-speed countercurrent chromatography (HSCCC) to separate hydroxy-sanshools, including hydroxy-β-sanshool, from Zanthoxylum bungeanum oleoresin. By utilizing a recycling elution mode, researchers were able to obtain high-purity compounds. For instance, from a 600 mg crude extract, 71.8 mg of hydroxy-β-sanshool with a purity of 98.26% was isolated nih.govrsc.org. The selection of an appropriate solvent system is critical for successful separation in CCC rsc.org.

Column Chromatography: Silica (B1680970) gel column chromatography is another commonly used method for the purification of sanshools. While a study detailed the isolation of hydroxyl-α-sanshool from Zanthoxylum armatum DC. using this method, the principles are applicable to the separation of other sanshool isomers like this compound rsc.org. The process involves eluting the crude extract through a silica gel column with a specific solvent system to separate the different components based on their polarity rsc.org.

Enzymatic and Ultrasound-Assisted Extraction Enhancements

To improve the efficiency of extracting sanshools from the plant matrix, modern techniques such as enzymatic and ultrasound-assisted extraction are employed.

Ultrasound-Assisted Enzymatic Extraction (UAEE): Research has demonstrated that combining enzymatic treatment with ultrasound assistance significantly enhances the extraction yield of hydroxy-sanshools from the hydrodistillation residue of Zanthoxylum bungeanum and Zanthoxylum armatum nih.govnih.govnih.gov. The enzymes, such as cellulase, hemicellulase, and pectinase, help to break down the plant cell walls, while ultrasound aids in the solvent penetration and mass transfer through acoustic cavitation nih.govnih.gov. This combined approach has been shown to increase the extraction yield by 21.5–26.2% compared to conventional ethanol-water extraction nih.govnih.gov. Optimal conditions for UAEE have been identified, including specific enzyme amounts, incubation temperatures, and ultrasound irradiation power, leading to a maximum yield of 7.87% (w/w) of hydroxy-sanshools nih.govnih.gov.

Spectroscopic and Analytical Approaches for Structural Elucidation

The precise chemical structure of this compound is determined and verified using a combination of advanced spectroscopic and analytical methods.

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the elemental composition of a molecule with high accuracy. In the analysis of Zanthoxylum extracts, high-resolution liquid chromatography-mass spectrometry (LC-MS) operating in positive electrospray ionization (ESI) mode is used to identify different sanshools. For instance, a study identified hydroxy-β-sanshool (HβS) in an ethanolic extract of sansho pericarp nih.gov. The high-resolution mass data allows for the precise determination of the molecular formula, which is a critical step in structural elucidation.

Chromatographic Analysis and Quantification Strategies for this compound

Accurate quantification of this compound in plant extracts and final products is essential for quality control and research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary methods used for this purpose.

HPLC: An HPLC system equipped with a C18 column is commonly used for the quantification of sanshools. A study on the extraction of hydroxy-sanshools from Sichuan peppers utilized an HPLC system to determine the content of hydroxy-β-sanshool, among other sanshools nih.gov. The quantification is typically performed using an external standard method, where the peak area of the analyte in the sample is compared to a calibration curve generated from known concentrations of a pure standard nih.gov.

UPLC-MS/MS: This method offers higher sensitivity and selectivity compared to HPLC, making it suitable for the accurate quantification of compounds in complex matrices. UPLC-MS/MS methods are developed and validated for linearity, accuracy, and precision to ensure reliable quantification of specific analytes like this compound in various samples.

Below is an interactive data table summarizing the yields of hydroxy-sanshools using different extraction methods.

| Extraction Method | Yield Increase (%) |

| Enzyme-Assisted | 4.2 - 7.6 |

| Ultrasound-Assisted | 9.3 - 9.8 |

| Ultrasound-Assisted Enzymatic | 21.5 - 26.2 |

This table presents the results of a study on the purification of hydroxy-sanshools using high-speed countercurrent chromatography.

| Compound | Amount from 600 mg Crude Extract (mg) | Purity (%) |

| Hydroxy-ε-sanshool | 8.4 | 90.64 |

| Hydroxy-α-sanshool | 326.4 | 98.96 |

| Hydroxy-β-sanshool | 71.8 | 98.26 |

Biosynthetic Pathways and Genetic Regulation

Elucidation of Precursor Pathways for Sanshool Formation

The molecular architecture of beta-sanshool consists of a polyunsaturated fatty acid amide. This structure points to two primary precursor streams: one for the long-chain polyene "backbone" and another for the isobutyl amide moiety.

The formation of the characteristic polyene chain of sanshools is intricately linked to the plant's fatty acid biosynthesis machinery. Sanshools are synthesized from unsaturated fatty acid moieties, which typically consist of a 12 or 14-carbon chain. nih.gov The biosynthesis of these fatty acid precursors is a multi-step process involving several key enzyme families.

Initially, acetyl-CoA serves as the starting block for the synthesis of saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) in the plastids. frontiersin.org These are then modified by a series of desaturase enzymes to introduce double bonds, creating unsaturated fatty acids such as oleic acid (18:1Δ9), linoleic acid (18:2Δ9,12), and α-linolenic acid (18:3Δ9,12,15). frontiersin.orgnih.gov Key enzymes in this process include acyl-ACP thioesterases, which are responsible for cleaving the growing fatty acid chain from the acyl carrier protein (ACP), and fatty acid desaturases (FADs), which introduce unsaturation. nih.govresearchgate.net Specifically, omega-6 fatty acid desaturase (FAD2) and omega-3 fatty acid desaturase (FAD3) are crucial for converting oleic acid into more highly unsaturated fatty acids. nih.gov Transcriptomic analyses of Zanthoxylum bungeanum have shown that the expression of genes encoding these enzymes correlates with the accumulation of sanshools, indicating their direct involvement in providing the necessary polyunsaturated fatty acid precursors. nih.govfrontiersin.org

The amine component of sanshools is derived from branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. nih.govresearchgate.net The biosynthesis of these amino acids is significantly enriched during the development of the pericarp in Zanthoxylum species, coinciding with the accumulation of sanshools. nih.govresearchgate.net This reinforced production of BCAAs provides the necessary precursors for the amine moiety. researchgate.net

The conversion of BCAAs to the amine portion of sanshools involves a two-step process. researchgate.net The first step is a decarboxylation reaction catalyzed by a branched-chain amino acid (BCAA) decarboxylase. researchgate.net This is followed by a hydroxylation reaction, mediated by a cytochrome P450 hydroxylase, to produce compounds like 2-hydroxy-2-methylpropanamine. researchgate.net This amine is then condensed with the activated polyunsaturated fatty acyl-CoA to form the final sanshool molecule. nih.govresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes and Genes

Genomic and transcriptomic studies in Zanthoxylum species, particularly Z. bungeanum, have been instrumental in identifying the specific genes and enzymes that catalyze the key steps in sanshool biosynthesis. nih.govresearchgate.netscienceasia.org These studies often involve comparing the transcriptomes of different tissues or developmental stages to find genes whose expression patterns correlate with sanshool content. scienceasia.org

Several gene families have been identified as being significantly expanded and highly expressed in Z. bungeanum compared to non-sanshool-producing relatives like Citrus sinensis. nih.gov This suggests that gene duplication and subsequent functional specialization have played a crucial role in the evolution of the sanshool biosynthetic pathway. nih.gov

| Enzyme/Protein Family | Abbreviation | Function in this compound Biosynthesis | Reference |

| Acetyl-CoA Carboxylase Carboxyl Transferase Subunit Alpha | AccA | Catalyzes an early step in fatty acid synthesis. | researchgate.net |

| 3-Oxoacyl-[Acyl-Carrier-Protein] Synthase II | FabF | Involved in the elongation of fatty acid chains. | researchgate.net |

| Fatty Acyl-ACP Thioesterase B | FATB | Provides a variety of fatty acid precursors for sanshool biosynthesis. | researchgate.net |

| Soluble Fatty Acid Desaturase | FAB2 | Catalyzes the desaturation of fatty acids. | researchgate.net |

| Membrane-Bound Fatty Acid Desaturase | FAD | Includes FAD2 and FAD3, which are crucial for creating polyunsaturated fatty acids. | nih.govresearchgate.net |

| Long-Chain Acyl-CoA Synthetase | ACSL | Activates fatty acids to their CoA esters for subsequent reactions. | researchgate.net |

| Branched-Chain Amino Acid Decarboxylase | BCAA Decarboxylase | Catalyzes the decarboxylation of valine to produce the amine precursor. | researchgate.net |

| Cytochrome P450 Hydroxylase | CYP450 | Involved in the hydroxylation of the amine precursor. | researchgate.net |

| N-Acetyltransferase | NAF | Catalyzes the final condensation of the fatty acid moiety and the amine precursor. | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

Comparative Biosynthesis Across Zanthoxylum Species

While the general framework of sanshool biosynthesis is conserved across different Zanthoxylum species, there are variations that lead to the diverse array of sanshool compounds found in nature. Comparative studies, including those on Zanthoxylum armatum and Zanthoxylum piperitum, have provided insights into these differences. rsc.orgresearchgate.net

For instance, the relative abundance of different sanshools, such as hydroxy-α-sanshool and hydroxy-β-sanshool, can vary significantly between species and even between different varieties of the same species. researchgate.net These differences are likely due to variations in the expression levels and substrate specificities of the biosynthetic enzymes, particularly the fatty acid desaturases and the N-acetyltransferases. nih.govfrontiersin.org

A comparative genomic analysis between Z. bungeanum and Citrus sinensis, a species that does not produce sanshools, revealed a significant expansion of gene families related to sanshool biosynthesis in Z. bungeanum. nih.gov Specifically, genes encoding acyl-ACP thioesterase and N-acetyltransferase were found to be more abundant in Z. bungeanum. nih.gov Furthermore, a significant number of genes in the sanshool biosynthetic pathway showed markedly higher expression levels in the pericarp of Z. bungeanum compared to C. sinensis, highlighting the genetic basis for the specialized metabolism in Zanthoxylum. nih.gov

| Species | Key Research Finding | Reference |

| Zanthoxylum bungeanum | Elucidation of the complete biosynthetic pathway, including precursor pathways and key enzymes. Identification of expanded gene families (acyl-ACP thioesterase, NAF) compared to Citrus sinensis. | nih.govresearchgate.net |

| Zanthoxylum armatum | Putative biosynthetic pathways for GX-50 and hydroxy-β-sanshool have been proposed, with analysis of candidate gene expression in different tissues. | researchgate.net |

| Zanthoxylum piperitum | Hydroxy-β-sanshool has been isolated and identified as a key bioactive compound. | rsc.org |

This table is interactive. You can sort and filter the data.

Chemical Synthesis and Stereochemical Control

Synthetic Strategies for Beta-Sanshool and its Analogues

The synthesis of this compound and its related compounds has been approached through various strategies, often centered around the construction of the characteristic polyene backbone. These methods aim to achieve not only the correct connectivity of atoms but also the precise stereochemistry of the double bonds, which is crucial for the molecule's biological activity.

Applications of the Wittig Reaction in Polyene Construction

The Wittig reaction is a cornerstone in the synthesis of sanshools, providing a reliable method for forming carbon-carbon double bonds. hku.hkthieme-connect.com This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. In the context of this compound synthesis, a sequence of Wittig reactions is often employed to build the polyene chain step-by-step. hku.hkthieme-connect.com

For instance, the synthesis of hydroxy-α-sanshool, a close analogue of this compound, has been accomplished in six steps from commercially available starting materials, with Wittig reactions serving as the key transformations for assembling the carbon skeleton. hku.hkthieme-connect.comresearchgate.net The synthesis of other sanshools, such as γ-sanshool and hydroxy-γ-sanshool, has also utilized Wittig reactions with key intermediates like ethyl 4-oxobut-2-enoate and (2E,4E)-hex-2,4-dienal to construct the carbon framework. iaea.org

Researchers have demonstrated that the stereoselectivity of the Wittig reaction can be influenced by the reaction conditions. For example, in the synthesis of an α-sanshool precursor, using potassium bis(trimethylsilyl)amide (KHMDS) as the base at -40°C improved the stereoselectivity of the product to a 12:1 ratio, albeit with a slight reduction in yield. frontiersin.org This highlights the delicate balance between yield and stereochemical purity that must be managed in these synthetic routes.

Other Key Chemical Transformations in Sanshool Synthesis

Beyond the Wittig reaction, several other chemical transformations are crucial for the total synthesis of this compound and its derivatives.

Suzuki-Miyaura Coupling: A total synthesis of hydroxy-α-sanshool and hydroxy-β-sanshool has been developed utilizing the Suzuki-Miyaura coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction provides an alternative and effective method for forming the carbon-carbon bonds within the polyene structure. nih.gov For the synthesis of hydroxy-β-sanshool, this strategy involved the regio- and (E)-selective conversion of a bromoalkyne to an iodoalkene, which was then coupled with a boronate ester. nih.gov

Ruthenium-Catalyzed Cross-Coupling: A ruthenium-catalyzed oxidative coupling of allyl alcohols and activated olefins has also been successfully applied to the total synthesis of hydroxy-β-sanshool. acs.orgnih.govacs.org This method relies on the C(allyl)-H activation of allyl alcohols to create synthetically useful α,β-unsaturated enone intermediates. acs.orgnih.govacs.org

Amide Bond Formation: The final step in the synthesis of sanshools typically involves the formation of an amide bond. This is generally achieved by coupling the polyenoic acid with the appropriate amine, such as isobutylamine (B53898) for this compound.

Isomerization: In some synthetic routes, isomerization reactions are employed to achieve the desired stereochemistry of the double bonds. For example, in the synthesis of hydroxy-γ-sanshool, the 2E,4Z-isomer of an intermediate was isomerized to the desired 2E,4E-isomer using iodine as a catalyst. iaea.org

Challenges in Stereoselective Synthesis of Conjugated Polyenes

The stereoselective synthesis of conjugated polyenes like this compound is a significant challenge in organic chemistry. The presence of multiple double bonds, each of which can exist in either an E or Z configuration, leads to a large number of possible stereoisomers. Isolating the desired isomer in high purity is often difficult.

One of the primary challenges lies in controlling the stereochemical outcome of the reactions used to form the double bonds. While methods like the Wittig reaction can be optimized for a degree of stereoselectivity, they often produce a mixture of E and Z isomers. thieme-connect.com For example, a Wittig reaction used in the synthesis of a hydroxy-α-sanshool precursor yielded an approximate 2:1 mixture of Z/E stereoisomers. thieme-connect.com

Purification of the desired stereoisomer from a mixture can be a complex and yield-reducing process. researchgate.net In some cases, the crystalline nature of a key intermediate can aid in purification through recrystallization, allowing for high stereochemical homogeneity in the final product. hku.hkthieme-connect.comresearchgate.net However, this is not always feasible, and chromatographic separation methods are often required. The high cost and complexity of synthesizing these intricate structures can limit their broader applications. researchgate.net

Development of Analogues and Derivatives through Targeted Chemical Modification

The interest in the biological activity of sanshools has driven the development of various analogues and derivatives through targeted chemical modifications. hku.hk The goal of these modifications is often to explore structure-activity relationships, improve stability, or enhance bioavailability.

Synthetic strategies are designed to be flexible, allowing for the introduction of different functional groups and structural motifs. By modifying the polyene chain or the amide portion of the molecule, chemists can create a library of related compounds. For instance, the synthesis of hydroxy-α-sanshool was developed with the aim of providing easy access to not only the natural product but also its analogues for structure-activity relationship studies. hku.hkthieme-connect.com

Investigation of Biological Activities and Molecular Mechanisms in Vitro/cellular/biochemical Studies

Modulation of Sensory Neuronal Activity

Interaction with Tandem Pore Domain Potassium Channels (KCNK Channels)

Beta-sanshool has been shown to interact with tandem pore domain potassium (K2P or KCNK) channels, which are crucial in setting the resting membrane potential of primary afferent sensory neurons. nih.gov Specifically, studies have demonstrated that hydroxy-beta-sanshool (B3030841) can inhibit certain KCNK channel subtypes. nih.gov While its isomer, hydroxy-alpha-sanshool (B1504358), is known to inhibit KCNK3, KCNK9, and KCNK18, leading to neuronal activation and the characteristic tingling sensation, the effects of this compound appear to be more selective. mdpi.comresearchgate.net

The family of K2P channels is diverse, with 15 members identified in mammals, and they are regulated by various stimuli, including pH and mechanical stretch. cellphysiolbiochem.comresearchgate.netnih.gov The specific interaction of this compound with KCNK3 highlights the nuanced structure-activity relationships among sanshool isomers and their differential effects on neuronal excitability.

Comparative Analysis of Transient Receptor Potential (TRP) Channel Modulation with Related Sanshools

In contrast to its alpha-isomer, this compound exhibits a markedly different profile in its interaction with Transient Receptor Potential (TRP) channels. Studies investigating the activation of 17 different TRP channels in human embryonic kidney (HEK) cells found that hydroxy-alpha-sanshool, but not hydroxy-beta-sanshool, caused depolarization and action potential firing in sensory neurons. nih.gov

Effects on Gastrointestinal Signaling Pathways

Serotonergic Receptor Modulation (e.g., 5HT3 Receptor)

Research suggests that DKT-induced increases in gastrointestinal motility are mediated, in part, by 5-HT3 receptors. jnmjournal.org The release of serotonin (B10506) (5-HT) from enterochromaffin cells can activate these receptors on enteric neurons, contributing to the regulation of gut function. researchgate.netjnmjournal.org While direct studies isolating the effect of this compound on 5-HT3 receptors are limited, its presence in DKT points to its involvement in these serotonergic mechanisms that influence gastrointestinal activity. jnmjournal.org

Mechanisms Influencing Gastrointestinal Motility

In vitro studies using isolated guinea pig ileum have provided more direct evidence for the pro-motility effects of this compound. Hydroxy-beta-sanshool has been shown to induce contractions in the ileum. jst.go.jp This contractile effect is mediated through the release of acetylcholine (B1216132) from intrinsic cholinergic nerves and tachykinins from sensory neurons. jst.go.jp The involvement of tachykinins suggests a neurogenic mechanism of action.

Further investigations have revealed that the contraction induced by hydroxy-beta-sanshool can be significantly inhibited by tetrodotoxin, a nerve blocker, and by the capsaicin-receptor antagonist capsazepine, indicating the involvement of sensory nerves. jst.go.jp A combination of atropine (B194438) (a muscarinic antagonist) and spantide (a substance P antagonist) almost completely abolished the contraction, confirming the roles of both cholinergic and tachykininergic pathways. jst.go.jp These findings align with the broader effects of DKT, which induces contractions through cholinergic and 5-HT3 receptor pathways in various parts of the gastrointestinal tract. jnmjournal.org

Antioxidant and Oxidative Stress Modulation

Recent in vitro research has highlighted the antioxidant properties of this compound. Studies have evaluated its ability to mitigate oxidative stress in cellular models. In one study, hydroxy-beta-sanshool, along with other sanshools, was shown to have strong antioxidant capacities. frontiersin.orgresearchgate.net

In human colon carcinoma (HCT-116) cells subjected to oxidative stress, sanshools, including this compound, effectively decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.orgfrontiersin.org Concurrently, they increased the activities of key antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.orgfrontiersin.org These enzymes play a crucial role in detoxifying reactive oxygen species (ROS).

The antioxidant effects of sanshools are attributed in part to the presence of a hydroxyl group in their structure. frontiersin.orgresearchgate.net Furthermore, these compounds have been shown to significantly increase the expression of Nrf2 and HO-1 proteins, which are key components of the cellular antioxidant defense system, while decreasing the expression of Keap1, a repressor of Nrf2. frontiersin.orgfrontiersin.org The binding energy of hydroxy-beta-sanshool to Nrf2 has been calculated, providing a molecular basis for its antioxidant activity. frontiersin.orgresearchgate.net These findings suggest that this compound can act as a natural antioxidant by enhancing endogenous antioxidant defenses.

Regulation of Reactive Oxygen Species Levels

This compound has demonstrated the ability to modulate levels of reactive oxygen species (ROS), which are implicated in cellular damage and oxidative stress. In studies using HCT-116 cells, treatment with this compound was found to decrease the generation of ROS induced by hydrogen peroxide (H₂O₂). frontiersin.org This suggests a protective role against oxidative insults. The mechanism for this reduction in ROS is partly attributed to the direct scavenging of these reactive molecules. frontiersin.org

Research comparing different sanshool compounds, including this compound, has highlighted that the presence of a hydroxyl group is a key structural feature for this ROS-inhibiting activity. frontiersin.org While this compound showed significant effects, other sanshool variants with different structural properties, such as hydroxy-γ-sanshool (HRS), exhibited even more potent ROS scavenging abilities. frontiersin.org Nevertheless, this compound was effective in mitigating the sharp increase in intracellular ROS typically seen in cells exposed to oxidative stressors like H₂O₂. frontiersin.org

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Superoxide Dismutase, Glutathione Peroxidase)

This compound has been shown to bolster the cell's own antioxidant defense systems by increasing the activity of key enzymes. Studies have demonstrated that treatment with this compound can lead to an increase in the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). frontiersin.orgresearchgate.netresearchgate.net In HCT-116 cells subjected to oxidative stress from H₂O₂, the activities of these enzymes were significantly reduced. frontiersin.org However, subsequent treatment with this compound helped to restore their function. frontiersin.org

Interactions with the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a critical regulator of cellular antioxidant responses. This compound has been found to interact with this pathway, contributing to its antioxidant effects. frontiersin.orgresearchgate.netresearchgate.net In normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgmdpi.com When cells are under oxidative stress, Nrf2 is released and moves to the nucleus to activate the transcription of antioxidant genes, including HO-1. frontiersin.orgmdpi.com

Studies have shown that this compound can upregulate the protein expression of both Nrf2 and HO-1 while downregulating the expression of Keap1 in cells damaged by H₂O₂. frontiersin.org This suggests that this compound helps to free Nrf2 from Keap1, allowing it to initiate the antioxidant response. frontiersin.org Molecular docking studies have also been conducted to understand the interaction between sanshools and Nrf2. The binding energy of this compound with Nrf2 was calculated to be -5.11 kcal/mol, indicating a favorable interaction. researchgate.netresearchgate.net

Modulation of Key Cellular Signaling Pathways

PI3K/Akt Pathway Interactions

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of many cellular processes, including cell survival, growth, and metabolism. numberanalytics.comscientificarchives.com Research has indicated that sanshool compounds, including this compound, can modulate this pathway. For instance, a related compound, hydroxy-α-sanshool (HAS), has been shown to activate the PI3K/Akt pathway to protect cells from apoptosis induced by oxidative stress. nih.gov This activation leads to the upregulation of downstream targets that promote cell survival. nih.gov

In the context of insulin (B600854) signaling, the PI3K/Akt pathway plays a central role. Studies on HAS have demonstrated its ability to enhance glucose uptake and glycogen (B147801) synthesis in liver cells by activating this pathway. researchgate.netfrontiersin.org The activation of PI3K and the subsequent phosphorylation of Akt are key steps in this process. researchgate.netfrontiersin.org While these studies focused on HAS, the structural similarity to this compound suggests potential for similar interactions, although direct research on this compound's specific role in this context is less detailed.

Nuclear Factor-κB (NF-κB) Pathway Inhibition

The nuclear factor-κB (NF-κB) pathway is a key player in the inflammatory response. mdpi.comfrontiersin.org Studies on sanshool compounds have demonstrated their ability to inhibit this pathway. For example, research on a mixture of sanshools showed that they could inhibit the p65 NF-κB signaling pathway in a model of ulcerative colitis. nih.gov This inhibition helps to prevent the overproduction of inflammatory factors. nih.gov

Specifically, in colonic tissues, the administration of sanshools, including this compound, led to a decrease in the phosphorylation levels of p65 and its inhibitor, IκB. nih.gov A related compound, hydroxy-alpha-sanshool (HAS), has also been shown to attenuate NF-κB-related inflammasomes and regulate the production of inflammatory cytokines through the NF-κB pathway. nih.govresearchgate.net This suggests that this compound may also exert anti-inflammatory effects by modulating this critical signaling pathway.

Enzyme Inhibition and Activation Studies

This compound and related compounds have been studied for their effects on various enzymes. A notable area of research is their interaction with transient receptor potential (TRP) channels, which are a group of ion channels involved in sensory perception. Specifically, hydroxy-alpha-sanshool (HαSS), a closely related compound, has been found to activate TRPV1 and TRPA1 channels in sensory neurons. researchgate.net This activation is believed to be responsible for the characteristic tingling and pungent sensation caused by sanshools. researchgate.net

While HαSS activates both TRPV1 and TRPA1, it is interesting to note that in one study, this compound itself did not show activation of these channels when expressed in HEK cells. researchgate.net However, other research suggests that various sanshools, including this compound, can activate the TRPA1 ion channel. researchgate.net Beyond TRP channels, sanshools have also been reported to inhibit certain tandem pore domain potassium channels (KCNK3, KCNK9, and KCNK18), which contributes to the activation of sensory neurons.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been identified as an inhibitor of human Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. nih.govresearchgate.net This intracellular protein is a key player in both the intracellular storage of cholesterol and its intercellular transport. nih.govresearchgate.net Studies have isolated this compound from Zanthoxylum piperitum and demonstrated its inhibitory effects on the two main isozymes, ACAT-1 and ACAT-2. nih.govresearchgate.net

ACAT-1 is primarily associated with the formation of macrophage foam cells, a key event in the development of atherosclerosis, while ACAT-2 is integral to the absorption of cholesterol in intestinal enterocytes. nih.govresearchgate.net The inhibitory activity of this compound against both human ACAT-1 (hACAT-1) and human ACAT-2 (hACAT-2) has been quantified, indicating its potential to interfere with these physiological processes. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound on Human ACAT Isozymes

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | hACAT-1 | 39.0 | nih.gov, researchgate.net |

Alpha-Glucosidase Activity Modulation

The role of this compound in modulating alpha-glucosidase activity is not extensively documented in the current scientific literature. Research has more prominently focused on its hydroxylated analog, hydroxy-beta-sanshool. Studies report that hydroxy-beta-sanshool is a potent inhibitor of alpha-glucosidase, with an IC₅₀ value of 18.6 μg/mL, showing significantly stronger inhibition than the control drug, acarbose (B1664774) (IC₅₀ value of 241 μg/mL). nih.govresearchgate.net However, specific data detailing the direct inhibitory effect of this compound on alpha-glucosidase is not specified in these findings.

Cellular Proteome and Gene Expression Modulation

The influence of this compound extends to the modulation of cellular proteins and gene expression, although much of the specific research in this area has concentrated on related sanshool compounds.

Alterations in Salivary Proteome Composition

Investigations into how chemosensory compounds affect human saliva have demonstrated that oral stimulation with various agents can cause time-dependent changes in both the rate of salivation and the composition of the salivary proteome. acs.orgnih.govresearchgate.net Specifically, studies have used hydroxy-beta-sanshool, noted for its numbing sensation, as one of the stimuli to probe these effects. acs.orgnih.govresearchgate.net These experiments have shown that such stimuli can alter the abundance of specific proteins, suggesting an activation of the molecular defense network in the oral cavity. acs.orgnih.gov While the broader class of sanshools is implicated in these processes, data focusing solely on the impact of this compound on salivary proteome composition is not distinctly available.

Modulation of Circadian Rhythm-Related Gene Promoter Activity (e.g., Per2)

The molecular clock in mammalian cells involves a network of core clock genes, including the Period (Per) family. Research has shown that extracts from Zanthoxylum piperitum can alter circadian rhythms at a cellular level. researchgate.netnih.govrsc.org Further investigation identified hydroxy-beta-sanshool as the active metabolite responsible for this effect. researchgate.netnih.govrsc.org

Specifically, hydroxy-beta-sanshool was found to shorten the circadian period of the clock genes Bmal1 and Per2. researchgate.netnih.gov Incubation of cells with hydroxy-beta-sanshool for 24 hours led to an upregulation of Per2 promoter activity. researchgate.netnih.gov It also dose-dependently increased the expression of the clock genes Bmal1, Per1, Per2, and Cry1. researchgate.netnih.gov While these findings are significant for the hydroxylated form, the direct modulatory activity of this compound on circadian rhythm-related gene promoters has not been specifically detailed.

Regulation of Intestinal Barrier Function and Microbiota Interactions

The integrity of the intestinal barrier is critical for health, and emerging research suggests that sanshool compounds may play a role in its regulation.

Impact on Goblet Cell Dynamics and Intestinal Morphology

Studies investigating the effects of different sanshools on intestinal health, particularly in the context of colitis, have shown promising results. Research on a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice demonstrated that administration of sanshools, including hydroxy-alpha-sanshool (HAS), hydroxy-beta-sanshool (HBS), hydroxy-gamma-sanshool (B1252549) (HRS), and gamma-sanshool (B1238959) (RS), could restore intestinal barrier function. nih.govnih.gov A key finding was that sanshool treatment significantly increased the number of goblet cells in the colon. nih.gov Goblet cells are crucial for maintaining the integrity of the epithelial barrier through the secretion of mucus. nih.gov The study reported that HBS administration resulted in a 1.71-fold increase in goblet cell numbers in the colon tissues of treated mice. nih.gov This indicates that sanshools can help repair the intestinal epithelial layer, although the study did not isolate the specific contribution of this compound from its hydroxylated and other analogues. nih.govnih.gov

Influence on Tight Junction Protein Expression (e.g., ZO-1, Occludin, Claudin-1)

This compound has been demonstrated to play a role in restoring intestinal barrier function by increasing the levels of key tight junction proteins. In a study involving a dextran sulfate sodium (DSS)-induced colitis model in mice, administration of hydroxy-β-sanshool (HBS) led to a significant increase in the expression of Zonula occludens-1 (ZO-1), occludin, and claudin-1 compared to the DSS-treated group. nih.gov

The investigation revealed that mice with DSS-induced colitis experienced a substantial decrease in these tight junction proteins. nih.gov However, treatment with a group of sanshools, including this compound, markedly reversed this effect. Specifically, the levels of ZO-1, occludin, and claudin-1 in the colonic tissue were observed to increase significantly following treatment. nih.gov

The table below summarizes the fold increase in tight junction protein levels in the this compound treated group compared to the DSS-induced colitis group.

| Tight Junction Protein | Fold Increase with this compound (HBS) Treatment |

| Zonula occludens-1 (ZO-1) | 2.50-fold |

| Occludin | 2.10-fold |

| Claudin-1 | 2.29-fold |

Data sourced from a 2024 study on the effects of sanshools on a DSS-induced ulcerative colitis model. nih.gov

Modulation of Gut Microbiota Composition and Diversity

This compound has been shown to modulate the composition and diversity of gut microbiota, particularly in the context of intestinal distress. In a study on DSS-induced colitis, this compound (HBS) administration influenced the gut microbial community structure. nih.gov

The study observed that DSS treatment led to gut dysbiosis, characterized by a decrease in the relative abundance of Firmicutes and Bacteroidota, and an increase in Proteobacteria. nih.gov Treatment with sanshools, including this compound, helped to reverse these changes. nih.gov Specifically, this compound treatment was associated with an increase in the relative abundance of protective bacteria such as Firmicutes and Bacteroidota. nih.gov Furthermore, the level of Deferribacterota was significantly increased in the HBS group compared to the DSS group. nih.gov

The table below outlines the observed changes in gut microbiota at the phylum and genus level following this compound administration in the context of the study.

| Taxonomic Level | Bacterial Group | Observed Change with this compound (HBS) Treatment |

| Phylum | Firmicutes | Increased relative abundance |

| Phylum | Bacteroidota | Increased relative abundance |

| Phylum | Proteobacteria | Decreased relative abundance (reversal of DSS-induced increase) |

| Phylum | Deferribacterota | Significantly increased |

| Genus | Acinetobacter | Dominant genus |

| Genus | unclassified_Atopobiaceae | Dominant genus |

| Family/Genus | Lachnospiraceae | Increased abundance |

| Family/Genus | Muribaculaceae | Increased abundance |

| Family/Genus | Oscillospiraceae | Increased abundance |

| Genus | Alistipes | Increased abundance |

| Genus | Buchnera | Reduced level |

Data sourced from a 2024 study on the effects of sanshools on a DSS-induced ulcerative colitis model. nih.govnih.gov

Structure Activity Relationship Sar Studies of Beta Sanshool and Its Analogues

Influence of Hydroxyl Group Position and Stereochemistry on Bioactivity

The presence and position of a hydroxyl (-OH) group on the N-isobutyl moiety are significant determinants of the bioactivity of sanshool analogues. The addition of a hydroxyl group generally modifies the compound's pungency and pharmacological profile.

For instance, sensory evaluations have quantified the pungency of sanshools using the Scoville unit (SU). Studies show that the SU values for non-hydroxylated sanshools (alpha-, beta-, gamma-, and delta-sanshool) are in the range of 80,000-110,000. nih.gov In contrast, their hydroxylated counterparts, hydroxy-alpha-sanshool (B1504358) and hydroxy-beta-sanshool (B3030841), exhibit pungency levels that are 3 to 5 times lower. nih.govresearchgate.net This demonstrates that the introduction of a hydroxyl group tends to decrease the perceived pungency.

Beyond sensory perception, the hydroxyl group is crucial for other biological activities, such as antioxidant capacity. A comparative study of four sanshool analogues revealed that hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), and hydroxy-γ-sanshool (HRS) possessed stronger antioxidant capabilities than the non-hydroxylated γ-sanshool (RS), a difference attributed directly to the presence of the hydroxyl group. frontiersin.orgresearchgate.net The protective effect of these hydroxylated sanshools against oxidative stress is significantly higher than that of their non-hydroxylated counterparts. frontiersin.org

However, the presence of a hydroxyl group does not universally enhance all biological activities. In studies on the inhibition of human acyl-CoA:cholesterol acyltransferase (ACAT), beta-sanshool and gamma-sanshool (B1238959) were found to be more potent inhibitors of hACAT-1 and hACAT-2 than hydroxy-beta-sanshool. This suggests that for certain molecular targets, the hydroxyl group may hinder effective binding or interaction.

The specific bioactivity is also influenced by which analogue is present. For example, hydroxy-α-sanshool is recognized as the primary compound responsible for the characteristic tingling sensation of Sichuan pepper, while hydroxy-β-sanshool is associated with a milder, numbing effect. nih.gov

| Compound | Hydroxyl Group Status | Observed Bioactivity | Source |

|---|---|---|---|

| alpha-, beta-, gamma-, delta-sanshool | Absent | High Pungency (80,000-110,000 SU) | nih.govresearchgate.net |

| hydroxy-alpha-sanshool, hydroxy-beta-sanshool | Present | Low Pungency (3-5x lower than sanshools) | nih.govresearchgate.net |

| hydroxy-alpha-sanshool (HAS), hydroxy-beta-sanshool (HBS), hydroxy-gamma-sanshool (B1252549) (HRS) | Present | Stronger antioxidant capacity compared to non-hydroxylated γ-sanshool | frontiersin.orgresearchgate.netdoaj.org |

| This compound, gamma-sanshool | Absent | Stronger hACAT-1 and hACAT-2 inhibition | |

| hydroxy-beta-sanshool | Present | Weaker hACAT-1 and hACAT-2 inhibition |

Impact of Polyene Chain Length and Double Bond Configuration on Molecular Interactions

The unsaturated fatty acid chain is a defining feature of sanshools, and its length and the stereochemistry of its double bonds are critical for bioactivity. The configuration of these double bonds, specifically the presence of cis (Z) or trans (E) isomers, dictates the molecule's shape and its ability to interact with sensory receptors. mdpi.com

A key finding in SAR studies is that sanshool derivatives with an all-E (all-trans) configuration in their polyene chain, such as hydroxy-beta-sanshool, tend to produce numbing and anesthetic sensations. mdpi.com In contrast, analogues containing at least one Z (cis) double bond, particularly at the C6 position (2E, 6Z), are associated with a distinct tingling and paresthetic sensation. mdpi.com Some research suggests that all-trans alkylamides are essentially tasteless, while the presence of a cis double bond confers a strong pungent quality. researchgate.net

The configuration also affects the duration of the sensory stimulus. Sanshool alkamides with a Z-double bond, such as alpha-sanshool, exhibit a longer-lasting stimulus compared to their all-E isomers like this compound. mdpi.com

In the context of antioxidant activity, the double bond configuration is also significant. Hydroxy-γ-sanshool (HRS), which has more cis-double bonds, demonstrates the highest oxygen radical absorbance capacity (ORAC) and free radical scavenging abilities among the tested analogues. frontiersin.org This suggests that the spatial arrangement conferred by cis bonds enhances the molecule's ability to neutralize reactive oxygen species. This superior activity is also reflected in its binding affinity to the protein Nrf2, which is crucial for the antioxidant response. The binding energy of HRS with Nrf2 was calculated to be -5.75 kcal/mol, which was stronger than that of HAS (-5.17 kcal/mol) and HBS (-5.11 kcal/mol), indicating an easier and more favorable interaction. frontiersin.org

| Compound/Configuration | Key Structural Feature | Primary Sensory Effect | Antioxidant Activity Metric (Binding Energy with Nrf2) | Source |

|---|---|---|---|---|

| Hydroxy-beta-sanshool | all-E (all-trans) configuration | Numbing, Anesthetic | -5.11 kcal/mol | frontiersin.orgmdpi.com |

| Hydroxy-alpha-sanshool | Contains Z (cis) double bond(s) | Tingling, Paresthetic | -5.17 kcal/mol | frontiersin.orgmdpi.com |

| Hydroxy-gamma-sanshool | Contains more Z (cis) double bond(s) | Tingling, Numbing | -5.75 kcal/mol (Strongest antioxidant) | frontiersin.orgresearchgate.net |

| gamma-sanshool | all-E (all-trans) configuration | Burning, Fresh | -4.16 kcal/mol | nih.govfrontiersin.org |

Comparative SAR Analysis with Other Sanshool Analogues

When comparing this compound and its hydroxylated form to other analogues, a clear SAR emerges, particularly concerning sensory perception and antioxidant effects.

Hydroxy-alpha-sanshool and hydroxy-beta-sanshool are positional isomers, yet they exhibit divergent bioactivities. Hydroxy-alpha-sanshool is the most abundant sanshool in many Zanthoxylum species and is the primary driver of the tingling sensation. nih.gov In contrast, some studies report that hydroxy-beta-sanshool produces a numbing effect or, in some assays, no tingling or numbing sensation at all. nih.govresearchgate.netresearchgate.net

The sensory profiles of the sanshool family are diverse:

Alpha-sanshool : Predominantly burning and tingling sensations that are long-lasting. nih.gov

This compound : Can produce a bitter taste. nih.gov

Gamma-sanshool : Associated with burning and fresh sensations. nih.gov

Hydroxy-alpha-sanshool : Characterized by tingling and numbing. nih.gov

Hydroxy-beta-sanshool : Primarily causes numbness. nih.gov

Regarding antioxidant properties, a comparative study demonstrated a clear hierarchy among analogues. In protecting HCT-116 cells from hydrogen peroxide-induced injury, hydroxy-γ-sanshool (HRS) showed the highest protective effect with a cell survival rate of 92.47%. frontiersin.org This was followed by hydroxy-α-sanshool (HAS) at 87.48%, hydroxy-β-sanshool (HBS) at 73.08%, and the non-hydroxylated γ-sanshool (RS) at 60.27%. frontiersin.org This ranking aligns with their respective abilities to enhance the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). frontiersin.org HRS was significantly more effective than HAS and HBS, which in turn were more effective than RS, reinforcing the importance of both the hydroxyl group and the specific double bond configuration for this biological activity. frontiersin.org

While all sanshools are considered weak agonists of the TRPV1 channel compared to capsaicin, gamma-sanshool was found to be the most potent among them. nih.govresearchgate.net This indicates that the pungent qualities of each sanshool cannot be explained solely by their interaction with the TRPV1 channel, highlighting the complexity of their molecular interactions. nih.govresearchgate.net

Future Directions in Beta Sanshool Research

Advancements in Stereocontrolled Synthetic Methodologies for Complex Sanshool Analogues

The synthesis of beta-sanshool and its analogues presents a significant challenge due to the presence of multiple double bonds with specific stereochemistry. Early synthetic routes often suffered from low yields and a lack of stereoselectivity. However, recent advancements are paving the way for more efficient and precise production of these complex molecules.

Furthermore, synthetic strategies have been developed for δ-sanshool, an analogue with potential therapeutic applications, based on a protected core fragment derived from 1,4-butanediol. thieme-connect.comresearchgate.net These approaches also facilitate the creation of libraries of chemical analogues with modifications to the polyunsaturated alkyl chain or the amide head, which are invaluable for structure-activity relationship (SAR) studies. thieme-connect.comresearchgate.net Other innovative approaches include the use of a ruthenium-catalyzed oxidative coupling of allyl alcohols and activated olefins to create key α,β-unsaturated enone intermediates for the synthesis of hydroxy-β-sanshool. acs.orgsnnu.edu.cn The Corey-Fuchs reaction has also been instrumental in the total synthesis of various natural products, showcasing its potential for constructing the intricate carbon skeletons of sanshool analogues. rsc.org

Future research will likely focus on further refining these stereocontrolled synthetic methodologies. The development of even more selective catalysts and reaction conditions will be crucial for accessing a wider diversity of complex sanshool analogues with high purity. These advancements will not only provide a sustainable supply of these compounds for biological studies but also enable the systematic exploration of how subtle changes in their chemical structure impact their biological activity.

Deeper Elucidation of Sub-cellular Target Engagements and Downstream Signaling Cascades

The characteristic tingling and numbing sensation induced by this compound is a result of its interaction with specific ion channels in sensory neurons. While initial research has identified key molecular targets, a more profound understanding of these interactions and the subsequent signaling events is a critical area for future investigation.

Studies have shown that hydroxy-α-sanshool, a closely related compound, activates the transient receptor potential cation channel subfamily V member 1 (TRPV1) and subfamily A member 1 (TRPA1). nih.govresearchgate.net This activation leads to an influx of calcium ions into sensory neurons, triggering the perception of pungency and tingling. nih.govresearchgate.net Interestingly, evidence suggests that the activation of TRPA1 by some sanshools can involve both covalent and non-covalent interactions. researchgate.net Beyond these primary targets, sanshools have also been found to inhibit two-pore potassium channels (KCNK3, KCNK9, and KCNK18), which also contributes to their sensory effects. wikipedia.org

The downstream consequences of these initial interactions are complex and multifaceted. For instance, sanshool has been shown to influence signaling pathways involved in inflammation and cellular protection. One study demonstrated that sanshool can promote autophagy (a cellular recycling process) and protect skin cells from UVB-induced damage by inhibiting the JAK2/STAT3 signaling pathway. nih.gov Other research has indicated that sanshools can modulate the Keap1/Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response. frontiersin.org Furthermore, hydroxy-α-sanshool has been found to impact the PI3K/Akt/GSK-3β/GS signaling pathway, which is involved in glycogen (B147801) synthesis and may contribute to its potential antidiabetic effects. frontiersin.org

Future research in this area should aim to create a more detailed map of the sub-cellular targets of this compound and its analogues. This will involve identifying novel protein interactions and characterizing the precise binding sites and mechanisms of action. A deeper dive into the downstream signaling cascades activated or inhibited by this compound will be essential to fully understand its diverse biological effects, from sensory perception to its potential therapeutic applications in areas like inflammation and metabolic disorders.

| Research Finding | Signaling Pathway/Target | Potential Implication |

| Sanshool protects skin cells from UVB damage. nih.gov | Inhibition of JAK2/STAT3 pathway, leading to increased autophagy. nih.gov | Photoprotective effects. |

| Sanshools modulate cellular antioxidant response. frontiersin.org | Modulation of the Keap1/Nrf2 pathway. frontiersin.org | Antioxidant properties. |

| Hydroxy-α-sanshool shows potential antidiabetic effects. frontiersin.org | Activation of the PI3K/Akt/GSK-3β/GS pathway, increasing glycogen synthesis. frontiersin.org | Antidiabetic potential. |

| Hydroxy-α-sanshool activates sensory neurons. nih.govresearchgate.net | Activation of TRPV1 and TRPA1 ion channels. nih.govresearchgate.net | Pungent and tingling sensation. |

| Sanshools inhibit specific potassium channels. wikipedia.org | Inhibition of KCNK3, KCNK9, and KCNK18. wikipedia.org | Contribution to sensory effects. |

Integration of Multi-omics Approaches in Comprehensive Biosynthesis and Bioactivity Research

The biosynthesis of this compound and other alkylamides in Zanthoxylum plants is a complex process involving multiple genes and metabolic pathways. frontiersin.orgnih.govnih.gov Similarly, the diverse biological activities of these compounds arise from their interactions with numerous cellular components. mdpi.com The integration of multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to comprehensively investigate both the production and the function of this compound. nih.govomu.edu.tr

Transcriptome and metabolome analyses have already been used to reconstruct the biosynthesis of sanshools, identifying candidate genes involved in their formation. mdpi.com For example, studies have functionally validated the roles of specific fatty acid desaturase genes (ZbFAD2 and ZbFAD3) in the alkylamide biosynthesis pathway in Zanthoxylum bungeanum. frontiersin.orgnih.govnih.gov By combining transcriptomic and metabolomic data, researchers can correlate gene expression patterns with the accumulation of specific metabolites, providing a more complete picture of the biosynthetic network. researchgate.net

In the realm of bioactivity, multi-omics approaches can help to unravel the complex mechanisms of action of this compound. By analyzing changes in the transcriptome, proteome, and metabolome of cells or tissues exposed to this compound, scientists can identify the full spectrum of molecular pathways that are perturbed. This can lead to the discovery of novel biological targets and provide a more holistic understanding of the compound's effects. For instance, a multi-omics approach could be used to further investigate the anti-inflammatory or metabolic effects of this compound by simultaneously measuring changes in gene expression, protein levels, and metabolite concentrations in relevant biological models.

Future research should focus on the continued application and integration of these powerful technologies. Combining genomic data with transcriptomic, proteomic, and metabolomic profiles will provide unprecedented insights into the regulation of this compound biosynthesis and its mode of action. omu.edu.tr This comprehensive, systems-level understanding will be instrumental in efforts to engineer the production of this compound in heterologous systems and to fully exploit its potential for therapeutic and other applications.

Development of Advanced Analytical Platforms for In Situ Quantification and Metabolism Studies

Accurate and sensitive analytical methods are essential for studying the pharmacokinetics, metabolism, and in situ distribution of this compound. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been widely used, the development of more advanced analytical platforms is a key area for future research. researchgate.nettandfonline.com

Current methods, such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), have been developed for the simultaneous determination of multiple sanshool derivatives in biological matrices like rat plasma. biocrick.comresearchgate.net These methods offer high sensitivity and selectivity, which are crucial for pharmacokinetic studies. biocrick.comresearchgate.net However, there is a growing need for techniques that can provide spatial information about the distribution of this compound within tissues and cells.

Confocal Raman Microscopy (CRM) is one such promising technique that allows for the in situ quantification and localization of molecules within complex systems like emulsions. nih.gov The application of CRM to biological tissues could provide invaluable insights into how this compound is absorbed, distributed, and metabolized at a sub-cellular level. Other advanced techniques, such as differential pulse voltammetry, are also being explored for the rapid quantification of total hydroxyl-sanshools. researchgate.net

Future efforts in this area should focus on the development and validation of novel analytical platforms that can overcome the limitations of current methods. This includes improving the sensitivity and spatial resolution of in situ techniques and developing methods for the real-time monitoring of this compound metabolism. Such advancements will be critical for understanding the fate of this compound in the body and for correlating its local concentrations with its biological effects.

| Analytical Technique | Application | Advantages |

| HPLC | Quantification of HAS in nanostructured lipid carriers. tandfonline.com | Standard and widely available. |

| UHPLC-MS/MS | Simultaneous determination of sanshools in rat plasma. biocrick.comresearchgate.net | High sensitivity and selectivity. mdpi.comvetdergikafkas.org |

| GC-MS | Analysis of sanshool compounds. researchgate.net | Can analyze volatile compounds simultaneously. researchgate.net |

| Confocal Raman Microscopy | In situ quantification and localization in emulsions. nih.gov | Provides spatial information. nih.gov |

| Differential Pulse Voltammetry | Rapid quantification of total hydroxyl-sanshools. researchgate.net | Fast and efficient. researchgate.net |

Q & A

Q. How is β-sanshool structurally characterized, and what analytical methods are essential for confirming its purity in experimental settings?

β-sanshool is identified by its IUPAC name (2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide, with the molecular formula C₁₆H₂₅NO . To confirm purity, researchers should employ high-resolution mass spectrometry (HRMS) to validate molecular weight (247.193614 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve its polyunsaturated structure. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for detecting isomers or contaminants, especially given the compound’s sensitivity to oxidation .

Q. What experimental protocols are recommended for isolating β-sanshool from natural sources like Zanthoxylum species?

Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by column chromatography. Researchers must optimize solvent polarity to separate β-sanshool from structurally similar analogs (e.g., α- or γ-sanshools). Fraction purity should be verified via HPLC coupled with UV-Vis spectroscopy at λ ~254 nm, as conjugated double bonds in β-sanshool exhibit distinct absorption profiles .

Q. How should researchers design in vitro assays to evaluate β-sanshool’s transient receptor potential (TRP) channel activation?

Use calcium imaging assays with TRPV1- or TRPA1-expressing HEK293 cells. Include positive controls (e.g., capsaicin for TRPV1) and normalize responses to baseline fluorescence. Dose-response curves (0.1–100 μM) should account for β-sanshool’s lipophilicity by using vehicle controls (e.g., 0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. What strategies address contradictory findings in β-sanshool’s pharmacological effects across studies (e.g., analgesic vs. pro-inflammatory outcomes)?

Contradictions often arise from differences in cell models, concentrations, or isomer contamination. To resolve this:

- Standardize isomer-specific purification (e.g., chiral chromatography) to exclude α/γ-sanshool interference .

- Use knockout animal models (e.g., TRPV1⁻/⁻ mice) to isolate β-sanshool-specific pathways .

- Perform meta-analyses of dose-dependent responses, noting thresholds where anti-inflammatory effects invert to pro-inflammatory .

Q. How can researchers optimize experimental designs to study β-sanshool’s pharmacokinetics given its rapid metabolism?

- Employ LC-MS/MS with deuterated internal standards to track β-sanshool and metabolites in plasma.

- Use in situ intestinal perfusion models to assess absorption kinetics, noting its degradation in alkaline conditions.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, leveraging logP values (~3.5) and protein-binding data .

Q. What computational methods are effective for predicting β-sanshool’s interactions with lipid bilayers or protein targets?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model β-sanshool’s insertion into lipid membranes. For target prediction:

- Use docking software (AutoDock Vina) with TRP channel cryo-EM structures (PDB: 6U88).

- Validate predictions with mutagenesis studies (e.g., TRPV1 S502A mutants) to identify binding residues .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze β-sanshool’s dose-response variability in neuronal activation assays?

Apply mixed-effects models to account for inter-experimental variability (e.g., cell passage number, reagent batches). Use bootstrap resampling to estimate confidence intervals for EC₅₀ values, ensuring reproducibility across labs .

Q. What criteria should guide the inclusion/exclusion of β-sanshool studies in systematic reviews?

Prioritize studies that:

- Report isomer purity (HPLC/MS data).

- Use validated TRP channel assays (e.g., patch-clamp electrophysiology).

- Disclose funding sources to identify potential bias in industrial collaborations .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with open-science practices when publishing β-sanshool data?

Q. What are the best practices for citing conflicting β-sanshool studies in grant proposals?

Acknowledge contradictions explicitly and propose hypothesis-driven experiments to resolve them. For example:

“While Smith et al. (2022) reported β-sanshool-induced anti-nociception, Lee et al. (2023) observed hyperalgesia at similar doses. Our proposed conditional knockout model will clarify TRP isoform-specific effects.”

Cite primary literature only, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.